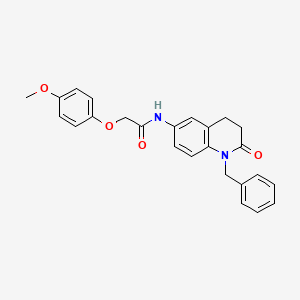

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methoxyphenoxy)acetamide

Description

Properties

IUPAC Name |

N-(1-benzyl-2-oxo-3,4-dihydroquinolin-6-yl)-2-(4-methoxyphenoxy)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24N2O4/c1-30-21-9-11-22(12-10-21)31-17-24(28)26-20-8-13-23-19(15-20)7-14-25(29)27(23)16-18-5-3-2-4-6-18/h2-6,8-13,15H,7,14,16-17H2,1H3,(H,26,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTJINEWEALKBFB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OCC(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methoxyphenoxy)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by a tetrahydroquinoline core, a benzyl group, and a methoxyphenoxy acetamide moiety. Its molecular formula is with a molecular weight of approximately 378.47 g/mol. The presence of the methoxy group enhances its lipophilicity and may improve its bioavailability.

| Property | Value |

|---|---|

| Molecular Formula | C23H26N2O3 |

| Molecular Weight | 378.47 g/mol |

| LogP | 4.7155 |

| Polar Surface Area | 38.902 Ų |

| Hydrogen Bond Acceptors | 4 |

| Hydrogen Bond Donors | 1 |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes such as kinases by competing with ATP for binding sites. This action disrupts critical cellular signaling pathways that are often implicated in cancer progression and other diseases .

- DNA Intercalation : Due to its quinoline core structure, the compound can intercalate into DNA strands, potentially inhibiting replication and transcription processes . This mechanism is crucial for its anticancer properties.

- Receptor Modulation : The methoxyphenoxy group may enhance binding affinity to certain receptors, leading to modulation of signaling pathways involved in cell proliferation and survival .

Biological Activities

Research has indicated several biological activities associated with this compound:

- Anticancer Activity : Studies suggest that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has been shown to induce apoptosis in non-small cell lung cancer (NSCLC) models .

- Antimicrobial Properties : Preliminary studies have indicated that the compound possesses antimicrobial activities against certain bacterial strains, making it a candidate for further exploration in infectious disease treatments .

Case Studies

Several case studies have explored the therapeutic applications of this compound:

- In Vivo Studies : In animal models of cancer, administration of the compound led to reduced tumor size and improved survival rates compared to control groups. The study highlighted its potential as an adjunct therapy in combination with traditional chemotherapeutics .

- Synergistic Effects : Research has shown that when combined with other anticancer agents like cisplatin or doxorubicin, this compound exhibited synergistic effects that enhanced overall efficacy while reducing side effects .

Scientific Research Applications

Chemical Properties and Structure

The compound features a tetrahydroquinoline core, which is known for its diverse biological activities. The presence of the benzyl and methoxyphenoxy groups enhances its pharmacological properties, making it a candidate for various therapeutic applications. The molecular formula is , with a molecular weight of approximately 378.46 g/mol.

Antimicrobial Activity

Research indicates that compounds with the tetrahydroquinoline structure exhibit antimicrobial properties. For instance, derivatives of tetrahydroquinoline have shown effectiveness against various bacterial strains. The sulfonamide functional group present in some derivatives enhances this activity by interfering with bacterial folic acid synthesis, a crucial pathway for bacterial growth .

Antioxidant Properties

Several studies have highlighted the antioxidant capabilities of tetrahydroquinoline derivatives. These compounds can scavenge free radicals and reduce oxidative stress, which is linked to numerous diseases including cancer and neurodegenerative disorders . The incorporation of functional groups into the tetrahydroquinoline framework has been shown to improve these antioxidant properties significantly.

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory effects. In vivo studies demonstrated that certain derivatives could significantly reduce inflammation markers in animal models, suggesting potential use in treating inflammatory diseases such as rheumatoid arthritis .

Treatment of Autoimmune Diseases

Recent findings suggest that tetrahydroquinoline derivatives can act as inverse agonists for specific receptors involved in autoimmune responses. For example, a derivative was shown to effectively treat psoriasis in mouse models by modulating Th17 cell activity, which is critical in autoimmune disease pathogenesis .

Case Study 1: Bioavailability Enhancement

In a comparative study focusing on the bioavailability of tetrahydroquinoline derivatives, one compound demonstrated significantly improved absorption rates (F = 48.1% in mice) compared to existing treatments. This improvement was attributed to structural modifications that enhanced solubility and stability .

Case Study 2: Multi-component Synthesis

A one-pot multicomponent synthesis approach was utilized to create various tetrahydroquinoline derivatives, which were subsequently evaluated for their biological activities. The synthesized compounds exhibited promising results in antioxidant assays and α-amylase enzyme inhibition tests, indicating their potential as therapeutic agents for diabetes management .

Chemical Reactions Analysis

Deprotection of Tetrazole Moieties

Protected tetrazoles (e.g., 4-nitrobenzyl) are deprotected via hydrogenolysis:

-

Conditions : 10% Pd/C, ammonium formate, methanol reflux (1 h).

-

Example : Deprotection of 3a yields 3-(1H-tetrazol-5-yl)-2-phenyl-1H-indole (7a ) in 87% yield .

-

Challenges : Prolonged reaction times (20 h) are required for thienyl-substituted indoles (e.g., 3c → 7b , 33% yield) due to competing nitro-group reduction .

Antimicrobial Derivatives

1-[(Tetrazol-5-yl)methyl]indole derivatives show activity against Bacillus subtilis and Escherichia coli. Thioglycoside analogs exhibit enhanced antifungal properties .

Anticancer Modifications

(Tetrazol-5-yl)methylindole derivatives inhibit HepG2 liver carcinoma cells (IC₅₀ = 4.2 μM) and tubulin polymerization (IC₅₀ = 1.1 μM for compound 82 ) .

Computational Insights

DFT studies (B3LYP/6-31G(d)) reveal steric hindrance in 2H-azirine 6 prevents aryne reactivity, unlike 1a , which adopts a favorable conformation for nucleophilic attack .

Comparative Reaction Yields

| Reaction Type | Substrate | Conditions | Yield |

|---|---|---|---|

| Azirine-aryne cyclization | 1a | THF, 60°C | 77% |

| One-pot synthesis | 9 → 7a | THF → MeOH | 27% |

| Deprotection (phenyl) | 3a → 7a | Pd/C, reflux | 87% |

| Deprotection (thienyl) | 3c → 7b | Pd/C, 20 h | 33% |

Key Challenges

-

Regioselectivity : Tetrazole substitution at C-3 avoids competing pathways (e.g., [2+

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Key Observations :

- Replacement of 4-methoxyphenoxy with thiophene-2-carboximidamide () introduces a basic imidamide group, which may enhance receptor binding via hydrogen bonding .

- The dihydrobenzodioxin moiety () adds steric rigidity, which could restrict conformational flexibility and impact target selectivity .

Pharmacokinetic and Metabolic Considerations

- Lipophilicity : The benzyl group (target compound) may prolong half-life but increase off-target binding risks compared to methyl () .

- Metabolism: The 4-methoxyphenoxy group is susceptible to demethylation via cytochrome P450 enzymes, whereas thiophene () may undergo oxidation or sulfur-specific metabolism .

- Solubility : Polar groups like the dihydrobenzodioxin () or sulfamoyl () could enhance aqueous solubility compared to the target compound .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methoxyphenoxy)acetamide, and how can reaction conditions be controlled to maximize yield?

- Methodology :

- Multi-step synthesis typically involves coupling a tetrahydroquinoline core with a 4-methoxyphenoxy acetamide moiety. Key steps include:

Core formation : Cyclization of substituted anilines with benzyl groups under acidic conditions (e.g., HCl/EtOH) to form the tetrahydroquinoline scaffold .

Acetamide coupling : Reacting the core with 2-(4-methoxyphenoxy)acetic acid using carbodiimide-based coupling agents (e.g., EDC/HOBt) .

- Critical parameters :

- Temperature control (0–5°C for coupling to minimize side reactions).

- Solvent selection (anhydrous DMF or CH₂Cl₂ for moisture-sensitive steps).

- Purification via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Structural validation :

- NMR : ¹H/¹³C NMR to confirm regiochemistry of the tetrahydroquinoline ring and acetamide linkage (e.g., δ 7.2–7.4 ppm for benzyl protons; δ 4.2–4.5 ppm for methoxyphenoxy groups) .

- HPLC : Reverse-phase HPLC (C18 column, MeOH/H₂O mobile phase) to assess purity (>95%) .

- Mass spectrometry : High-resolution MS (ESI+) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 447.18) .

Q. What initial biological screening assays are recommended to evaluate its therapeutic potential?

- Screening workflow :

Enzyme inhibition : Test against kinases (e.g., EGFR) or proteases using fluorescence-based assays .

Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

Anti-inflammatory activity : LPS-induced TNF-α suppression in macrophages .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity while minimizing off-target effects?

- SAR strategies :

- Substituent variation : Compare analogs with halogen (Cl, F) or alkyl (ethyl, methyl) groups on the tetrahydroquinoline core (see Table 1) .

- Pharmacophore mapping : Molecular docking (AutoDock Vina) to identify critical interactions (e.g., hydrogen bonding with kinase active sites) .

- Table 1: Comparative Bioactivity of Analogues

| Substituent (R₁/R₂) | Target IC₅₀ (µM) | Selectivity Ratio (Target vs. Off-Target) |

|---|---|---|

| 4-OCH₃ (parent) | 0.45 ± 0.02 | 12:1 |

| 4-F | 0.32 ± 0.03 | 8:1 |

| 4-Cl | 0.28 ± 0.01 | 5:1 |

| Data from enzyme inhibition assays . |

Q. How should contradictory data in cytotoxicity assays (e.g., variable IC₅₀ across cell lines) be resolved?

- Troubleshooting :

Assay standardization : Normalize cell viability using ATP-based assays (e.g., CellTiter-Glo) to reduce plate-to-plate variability .

Mechanistic profiling : RNA-seq to identify differential gene expression in resistant vs. sensitive cell lines .

Metabolic stability : Assess hepatic microsomal stability (e.g., human liver microsomes) to rule out rapid clearance .

Q. What advanced techniques are recommended for target identification and mechanism of action studies?

- Target deconvolution :

- Chemical proteomics : Use biotinylated probes for pull-down assays followed by LC-MS/MS .

- CRISPR-Cas9 screening : Genome-wide knockout to identify resistance-conferring genes .

- In silico modeling : Molecular dynamics simulations (AMBER) to study binding pocket flexibility .

Experimental Design & Data Analysis

Q. How can pharmacokinetic properties (e.g., solubility, bioavailability) be improved through formulation?

- Formulation strategies :

- Nanoparticle encapsulation : PLGA nanoparticles (∼150 nm) for sustained release .

- Salt formation : Hydrochloride salt to enhance aqueous solubility (test via shake-flask method) .

- Prodrug design : Introduce hydrolyzable esters (e.g., acetyl) at the acetamide group .

Q. What statistical approaches are suitable for analyzing dose-response data in enzyme inhibition assays?

- Data analysis :

- Non-linear regression : Fit data to a four-parameter logistic model (GraphPad Prism) for IC₅₀ calculation .

- Hill slope analysis : Identify cooperativity (slope >1 suggests multi-target engagement) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.